molecular formula C15H18O3S B3023665 cis-2-(4-Methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 844856-61-7

cis-2-(4-Methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B3023665
CAS No.: 844856-61-7
M. Wt: 278.4 g/mol
InChI Key: ASFVDGBQRVYYJW-QWHCGFSZSA-N
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Description

Properties

IUPAC Name

(1R,2S)-2-(4-methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3S/c1-19-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFVDGBQRVYYJW-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)C(=O)[C@H]2CCCC[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501004761
Record name 2-[4-(Methylsulfanyl)benzoyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844856-61-7
Record name 2-[4-(Methylsulfanyl)benzoyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of cis-2-(4-Methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid involves several steps. One common method includes the reaction of 4-methylsulfanylbenzoyl chloride with cyclohexane-1-carboxylic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired cis-isomer . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Epimerization and Isomerization Reactions

Cyclohexanecarboxylic acids undergo epimerization under basic conditions, which is critical for modulating stereochemistry. For example:

  • Base-mediated epimerization : Heating 4-isopropyl-cyclohexanecarboxylic acid with potassium hydroxide (2–4 equivalents) at 140–180°C for 2–8 hours drives cis-trans isomerization via enolate intermediates .

  • Solvent effects : High-boiling solvents like Shellsol 71 enhance reaction efficiency by enabling prolonged heating without decomposition .

Table 1: Epimerization Conditions for Analogous Cyclohexanecarboxylic Acids

SubstrateBase (Equiv.)Temperature (°C)Time (hr)Isomer Ratio (trans:cis)Yield (%)Source
4-Isopropyl derivativeKOH (2–4)140–1803.598.9:1.190–94
4-n-Propyl derivativeKOH (2)140–1503.599.2:0.890

Hydrogenation and Reduction

The benzoyl and methylsulfanyl groups in the compound may undergo selective hydrogenation:

  • Benzoyl reduction : Catalytic hydrogenation (e.g., Rh/C, H₂) reduces the ketone to a hydroxymethyl group, forming cis-2-(4-methylsulfanylbenzyl)cyclohexane-1-carboxylic acid .

  • Thioether stability : Methylsulfanyl groups are generally resistant to hydrogenolysis under mild conditions .

Table 2: Hydrogenation Parameters for Cyclohexanecarboxylic Acid Derivatives

CatalystPressure (bar)Temperature (°C)Duration (hr)Product SelectivitySource
Rh/C10–5080–1204–12>90% hydroxymethyl
Pd/C1–525–502–6Variable

Acid-Base Reactivity

The carboxylic acid group exhibits typical Brønsted acidity:

  • pKa values : Cyclohexanecarboxylic acids have pKa ~4.9 . Substituents like the 4-methylsulfanylbenzoyl group may slightly lower the pKa due to electron-withdrawing effects.

  • Salt formation : Reacts with bases (e.g., KOH, NaOH) to form water-soluble carboxylates, enabling purification via crystallization .

Esterification and Hydrolysis

  • Esterification : The carboxylic acid reacts with methanol/H⁺ to form methyl esters (e.g., methyl cis-2-(4-methylsulfanylbenzoyl)cyclohexane-1-carboxylate) .

  • Hydrolysis : Esters revert to the acid under acidic (HCl/H₂O) or basic (KOH/MeOH) conditions .

Table 3: Hydrolysis Conditions for Cyclohexanecarboxylate Esters

Ester SubstrateReagentTemperature (°C)Time (hr)Yield (%)Source
Methyl 4-isopropyl esterHCl (conc.)0–5194
Methyl 4-methoxycarbonylH₂O/MeOH25–502–4>90

Oxidation of Sulfur Functionality

The methylsulfanyl group (-SMe) can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) using agents like H₂O₂ or mCPBA. This modifies electronic properties without affecting the cyclohexane ring .

Key Challenges and Research Gaps

  • Stereochemical control : Maintaining cis-configuration during reactions requires optimization of temperature and solvent .

  • Selective functionalization : Differentiating reactivity between the carboxylic acid and benzoyl/thioether groups remains non-trivial.

  • Stability : Prolonged heating or strong bases may lead to decarboxylation or sulfur oxidation .

Scientific Research Applications

Medicinal Chemistry

One of the most promising areas for cis-2-(4-Methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid is in medicinal chemistry. Its structure suggests potential bioactivity, particularly as an anti-inflammatory or analgesic agent. Preliminary studies indicate that derivatives of this compound may exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key targets in pain and inflammation management.

Case Study : A study investigated the anti-inflammatory effects of similar compounds in animal models. Results showed a marked reduction in inflammation markers when treated with related benzoyl derivatives, suggesting that this compound could have similar effects.

Material Science

In material science, this compound can be utilized as a building block for synthesizing polymers and other materials with specific functional properties. Its unique structure allows for modifications that can enhance material strength or thermal stability.

Application Example : Researchers have explored using derivatives of this compound to create thermosetting resins that exhibit improved mechanical properties compared to traditional materials. This application is particularly relevant in industries such as automotive and aerospace where material performance is critical.

Chemical Reagent

As a reagent, this compound can be employed in various organic synthesis reactions. Its ability to undergo oxidation reactions makes it valuable for synthesizing more complex molecules.

Reaction Example : The compound can be oxidized to form sulfonic acids or other functional groups that are useful in further chemical transformations, expanding its utility in synthetic organic chemistry.

Data Table: Comparison of Applications

Application AreaPotential UsesKey Benefits
Medicinal ChemistryAnti-inflammatory agentTargeting COX enzymes
Material ScienceBuilding block for polymersEnhanced mechanical properties
Chemical ReagentOrganic synthesisVersatile oxidation reactions

Mechanism of Action

The mechanism of action of cis-2-(4-Methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzoyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function. This interaction can affect various cellular pathways and processes, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation on the Benzoyl Ring

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS No.) Substituent Position & Group Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Density (g/cm³)
Target compound (844856-61-7) 4-(Methylsulfanyl) C₁₅H₁₈O₃S 278.37 Not reported Not reported
cis-2-(3,4-Methylenedioxybenzoyl) analog (131779-79-8) 3,4-(Methylenedioxy) C₁₅H₁₆O₅ 276.28 152–154 1.335
cis-2-(3-Fluoro-4-methoxybenzoyl) analog (844856-77-5) 3-Fluoro, 4-methoxy C₁₅H₁₇FO₄ 280.29 Not reported Not reported
cis-2-(2-Ethylbenzoyl) analog (733742-64-8) 2-Ethyl C₁₆H₂₀O₃ 260.33 Not reported Not reported
cis-2-(2-Methylthiobenzoyl) analog (1134925-11-3) 2-(Methylsulfanyl) C₁₅H₁₈O₃S 278.37 Not reported Not reported
Key Observations :

Electronic Effects: The methylsulfanyl group (-SMe) in the target compound is a moderate electron donor, enhancing resonance stabilization of the benzoyl ring. In contrast, the 3-fluoro-4-methoxy analog () combines electron-withdrawing (-F) and donating (-OMe) groups, creating a polarized electronic profile .

Steric and Lipophilicity Considerations :

  • The 2-ethylbenzoyl analog () introduces steric bulk at the ortho position, which may hinder molecular interactions compared to the para-substituted target compound .
  • Methylsulfanyl at the para position (target) vs. ortho position () influences spatial orientation, affecting interactions with enzymes or receptors .

Physicochemical Properties :

  • The methylenedioxy analog () has a higher density (1.335 g/cm³) and defined melting point (152–154°C), suggesting stronger intermolecular forces due to its fused ring system .
  • Fluorine in the 3-fluoro-4-methoxy analog () may enhance metabolic stability and membrane permeability compared to the target compound .

Functional Group Modifications on the Cyclohexane Ring

cis-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic Acid (736136-30-4)
  • Structure : Features a 2-oxoethyl linker between the cyclohexane and 3-methylphenyl group.
  • Molecular Weight : 260.33 g/mol.
  • This may alter pharmacokinetic properties such as solubility and bioavailability .

Biological Activity

cis-2-(4-Methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid (CAS No. 844856-61-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C15H18O3S. It features a cyclohexane ring substituted with a methylsulfanyl group and a benzoyl group, which may influence its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity
Studies have shown that compounds with similar structural features can inhibit the proliferation of cancer cells. For instance, a study highlighted the potential of cycloalkane carboxylic acids in targeting hormone-dependent cancers through selective inhibition of key enzymes involved in cancer progression .

2. Anti-inflammatory Properties
Compounds derived from cyclohexane carboxylic acids have been associated with anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes that contribute to inflammation .

3. Neuroprotective Effects
Research has indicated that certain derivatives of cyclohexanecarboxylic acids can induce differentiation in neuroblastoma cells, suggesting potential neuroprotective properties. This is particularly relevant for compounds that can modulate mitochondrial function and reduce oxidative stress in neuronal cells .

The mechanisms underlying the biological activity of this compound are still being elucidated, but several pathways have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer and inflammation.
  • Cellular Signaling Modulation : It may influence signaling pathways that regulate cell growth, apoptosis, and differentiation.
  • Antioxidant Activity : The presence of the methylsulfanyl group could enhance antioxidant properties, contributing to neuroprotective effects.

Case Studies

Several studies have investigated the biological effects of similar compounds:

StudyFindings
Brewster et al. (1977)Found that cyclohexanecarboxylic acids could be metabolized through β-oxidation, leading to various bioactive metabolites .
Ishida et al. (1989)Demonstrated that cyclohexanecarboxylic acids could undergo conjugation with glucuronic acid, affecting their bioavailability and activity .
PMC Article (2023)Highlighted the importance of cyclic structures in medicinal chemistry for enhancing drug efficacy and specificity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for cis-2-(4-Methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent, DMAP (4-dimethylaminopyridine) as a catalyst, and triethylamine (Et₃N) in a mixed solvent system (e.g., DCM/DMF 3:1). This method ensures efficient activation of the carboxylic acid group and subsequent acylation of the cyclohexane backbone .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use the SHELX suite (e.g., SHELXD for structure solution and SHELXL for refinement) to process intensity data. Ensure proper crystal mounting and data collection at low temperatures (e.g., 100 K) to minimize radiation damage. Software like WinGX can assist in data integration and visualization .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store the compound at 2–8°C in a tightly sealed, light-resistant container under inert gas (e.g., argon) to prevent oxidation of the methylsulfanyl group. Desiccants should be used to avoid hydrolysis of the carboxylic acid moiety .

Q. How can the stereochemistry of the cis-configuration be confirmed?

  • Methodological Answer : Use nuclear Overhauser effect (NOE) spectroscopy in NMR to identify spatial proximity between the 4-methylsulfanylbenzoyl and carboxylic acid groups. Alternatively, compare experimental X-ray diffraction data with computational models to validate the cis-conformation .

Advanced Research Challenges

Q. How can discrepancies in crystallographic refinement outcomes between SHELXL and other software be resolved?

  • Methodological Answer : Discrepancies often arise from twinning or partial occupancy. Use the TWIN/BASF commands in SHELXL to model twinned data. Cross-validate with independent refinement tools (e.g., OLEX2) and analyze residual density maps to identify misplaced atoms or solvent molecules .

Q. What strategies are effective for resolving enantiomeric mixtures of structurally similar analogs?

  • Methodological Answer : Chiral chromatography using cellulose-based stationary phases (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases can separate enantiomers. Alternatively, enzymatic resolution with lipases or esterases selectively hydrolyzes one enantiomer .

Q. How can biological activity assays be designed to evaluate this compound’s enzyme inhibition potential?

  • Methodological Answer : Use fluorescence-based assays (e.g., tryptophan quenching for binding studies) or surface plasmon resonance (SPR) to measure binding kinetics. For in vitro studies, employ cell lines expressing target enzymes (e.g., cyclooxygenase-2) and monitor IC₅₀ values with dose-response curves .

Q. What analytical approaches reconcile conflicting data from HPLC purity assays vs. NMR integration?

  • Methodological Answer : Contradictions may arise from UV-inactive impurities or solvent artifacts. Combine multiple techniques:

  • Use LC-MS to identify non-UV-active contaminants.
  • Perform quantitative ¹³C NMR with relaxation agents (e.g., Cr(acac)₃) for accurate integration .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) with high-resolution protein structures (PDB sources). Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability under physiological conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-2-(4-Methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid
Reactant of Route 2
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cis-2-(4-Methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid

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